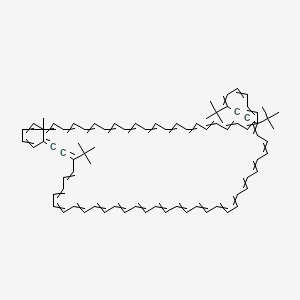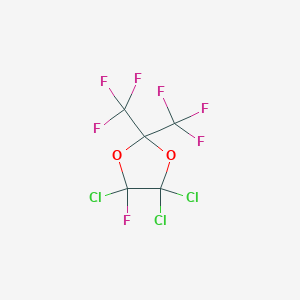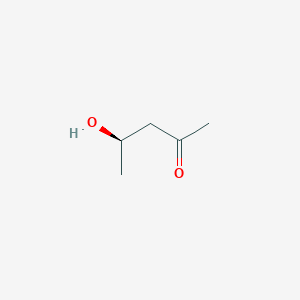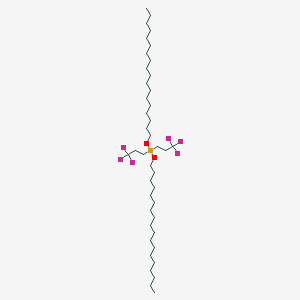
Bis(octadecyloxy)bis(3,3,3-trifluoropropyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(octadecyloxy)bis(3,3,3-trifluoropropyl)silane is an organosilicon compound known for its unique properties and applications. This compound features two octadecyloxy groups and two 3,3,3-trifluoropropyl groups attached to a silicon atom, making it a versatile reagent in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(octadecyloxy)bis(3,3,3-trifluoropropyl)silane typically involves the reaction of octadecyloxy and 3,3,3-trifluoropropyl groups with a silicon precursor. Commonly used silicon precursors include chlorosilanes or alkoxysilanes. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silicon precursor.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions in specialized reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts may also be employed to enhance the reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(octadecyloxy)bis(3,3,3-trifluoropropyl)silane undergoes various chemical reactions, including:
Hydrolysis: Reaction with water to form silanols and alcohols.
Condensation: Formation of siloxane bonds through the elimination of small molecules like water or alcohol.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or moisture.
Condensation: Often catalyzed by acids or bases.
Substitution: Requires specific reagents depending on the desired substituent.
Major Products Formed
Hydrolysis: Silanols and alcohols.
Condensation: Siloxane polymers.
Substitution: Various substituted organosilicon compounds.
Applications De Recherche Scientifique
Bis(octadecyloxy)bis(3,3,3-trifluoropropyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of organosilicon compounds and polymers.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and biomedical coatings.
Industry: Utilized in the production of hydrophobic coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of Bis(octadecyloxy)bis(3,3,3-trifluoropropyl)silane involves its ability to form strong bonds with various substrates. The silicon atom can form stable bonds with oxygen, carbon, and other elements, allowing the compound to act as a coupling agent or crosslinker. The presence of fluorine atoms enhances the compound’s hydrophobicity and chemical resistance.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethoxy(3,3,3-trifluoropropyl)silane: Another organosilicon compound with similar functional groups.
Octadecyldimethylchlorosilane: Contains octadecyloxy groups but lacks the trifluoropropyl functionality.
Uniqueness
Bis(octadecyloxy)bis(3,3,3-trifluoropropyl)silane is unique due to the combination of long-chain alkoxy groups and trifluoropropyl groups, providing a balance of hydrophobicity, flexibility, and reactivity. This makes it particularly useful in applications requiring durable and chemically resistant materials.
Propriétés
Numéro CAS |
63317-36-2 |
|---|---|
Formule moléculaire |
C42H82F6O2Si |
Poids moléculaire |
761.2 g/mol |
Nom IUPAC |
dioctadecoxy-bis(3,3,3-trifluoropropyl)silane |
InChI |
InChI=1S/C42H82F6O2Si/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37-49-51(39-35-41(43,44)45,40-36-42(46,47)48)50-38-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-40H2,1-2H3 |
Clé InChI |
FTHKLYAYFFTBLA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCO[Si](CCC(F)(F)F)(CCC(F)(F)F)OCCCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


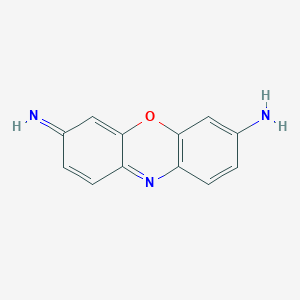
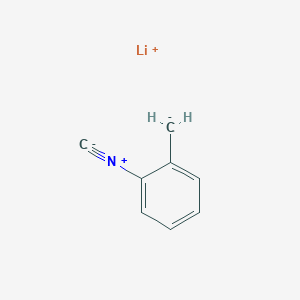
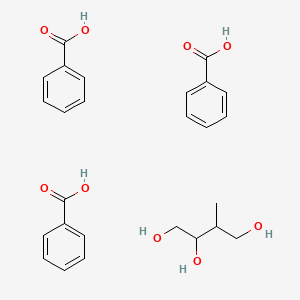
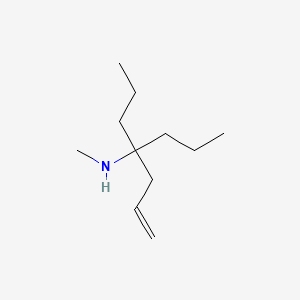
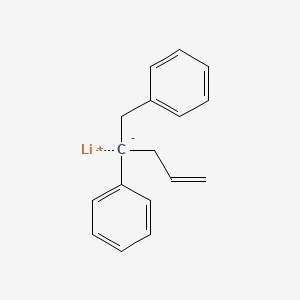
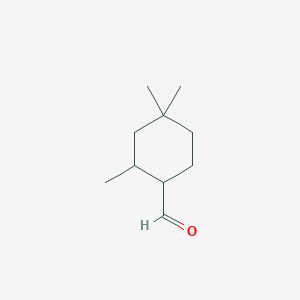
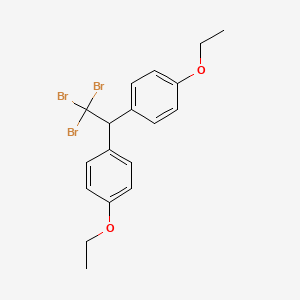
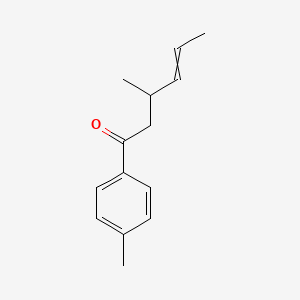
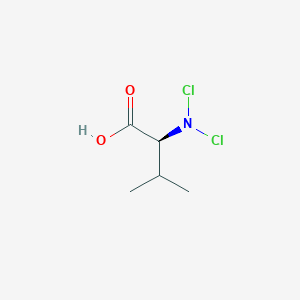
![N,N-Diethyl-4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]aniline](/img/structure/B14507368.png)

